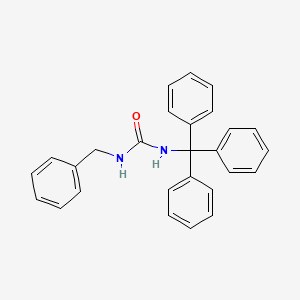
Methyl 3-(3-phenylpropoxy)benzenecarboximidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-phenylpropoxy)benzenecarboximidothioate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzenecarboximidothioate group attached to a phenylpropoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-phenylpropoxy)benzenecarboximidothioate typically involves the reaction of 3-phenylpropoxybenzene with methyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques, such as recrystallization and high-performance liquid chromatography, are employed to ensure the high quality of the final product.
化学反応の分析
Types of Reactions
Methyl 3-(3-phenylpropoxy)benzenecarboximidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenecarboximidothioate group is replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, solvent (e.g., dichloromethane).
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionslow temperature, solvent (e.g., tetrahydrofuran).
Substitution: Amines, alcohols; reaction conditionselevated temperature, solvent (e.g., ethanol).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-(3-phenylpropoxy)benzenecarboximidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of Methyl 3-(3-phenylpropoxy)benzenecarboximidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects.
類似化合物との比較
Methyl 3-(3-phenylpropoxy)benzenecarboximidothioate can be compared with other similar compounds, such as:
Methyl 3-(3-phenoxypropoxy)benzenecarboximidothioate: Similar structure but with a phenoxy group instead of a phenyl group.
Methyl 3-(3-chloropropoxy)benzenecarboximidothioate: Similar structure but with a chloro group instead of a phenyl group.
Methyl 3-(3-methylpropoxy)benzenecarboximidothioate: Similar structure but with a methyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications in scientific research and industry.
特性
CAS番号 |
24723-43-1 |
|---|---|
分子式 |
C17H19NOS |
分子量 |
285.4 g/mol |
IUPAC名 |
methyl 3-(3-phenylpropoxy)benzenecarboximidothioate |
InChI |
InChI=1S/C17H19NOS/c1-20-17(18)15-10-5-11-16(13-15)19-12-6-9-14-7-3-2-4-8-14/h2-5,7-8,10-11,13,18H,6,9,12H2,1H3 |
InChIキー |
JVYBMLMAUVAHMT-UHFFFAOYSA-N |
正規SMILES |
CSC(=N)C1=CC(=CC=C1)OCCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




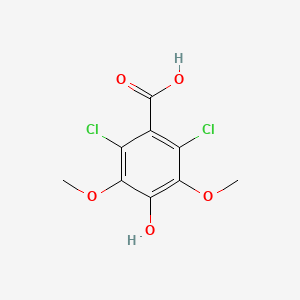
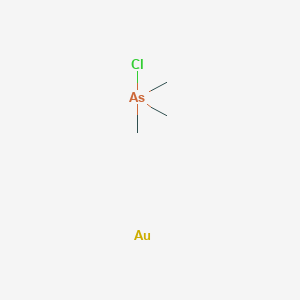

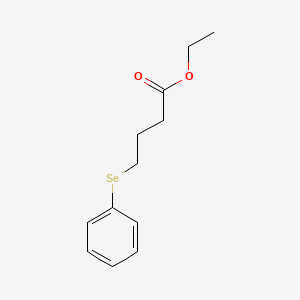


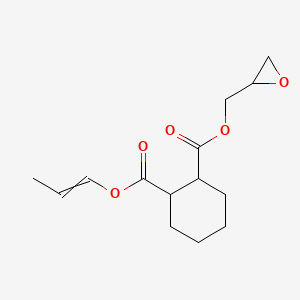

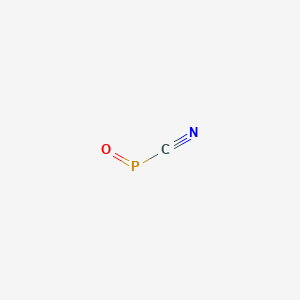
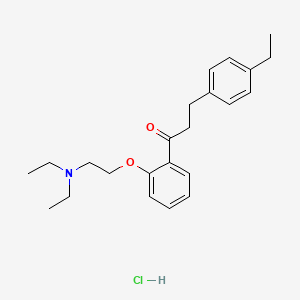
![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
